molecular formula C10H15Cl2N3 B8045336 (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B8045336
M. Wt: 248.15 g/mol
InChI Key: GHZUYCGIMFCYGG-JZGIKJSDSA-N
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Description

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyridine core, which is a fused bicyclic ring system, and an ethanamine side chain. The presence of the dihydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Ethanamine Side Chain: The ethanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the imidazo[1,2-a]pyridine core is replaced by the ethanamine moiety.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the ethanamine side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The ethanamine side chain may enhance binding affinity and specificity, contributing to the compound’s overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of an ethanamine side chain.

    (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of an ethanamine side chain.

    (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine: Features a methanamine side chain instead of an ethanamine side chain.

Uniqueness

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the ethanamine side chain, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in various scientific research applications, making it a valuable compound for further study.

Properties

IUPAC Name

(1S)-1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-13-9(8(2)11)6-12-10(7)13;;/h3-6,8H,11H2,1-2H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUYCGIMFCYGG-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC=C2[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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